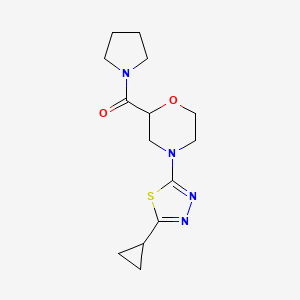![molecular formula C15H15N5OS B6471372 2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2640881-78-1](/img/structure/B6471372.png)
2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile is a complex organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl group. This combination confers unique properties, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicinal science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized through a multistep reaction process starting with a pyrimidine precursor
Azetidine Ring Formation: The azetidine ring is formed via a cyclization reaction involving appropriate starting materials, such as halogenated intermediates and amines, under basic conditions.
Final Coupling: The pyridine moiety is introduced through etherification reactions involving pyridin-3-ol and suitable coupling agents to achieve the final product.
Industrial Production Methods: Industrial-scale production of this compound might involve optimizing reaction conditions for high yield and purity, utilizing continuous flow reactors for improved efficiency, and employing robust purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methylsulfanyl group, converting it into a sulfoxide or sulfone under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring and azetidine moiety might undergo reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring and azetidine nitrogen. Common reagents include alkylating agents and nucleophiles like amines or thiols.
Major Products:
Oxidation of the methylsulfanyl group typically yields sulfoxide or sulfone derivatives.
Reduction may produce hydrogenated derivatives of the pyrimidine or azetidine rings.
Substitution reactions can lead to a variety of substituted pyrimidine and azetidine analogs.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe in biochemical assays to study enzyme interactions and binding affinities due to its complex structure.
Medicine: Its potential therapeutic properties make it a candidate for drug discovery programs, especially in targeting specific biological pathways related to disease.
Industry: It might be used in the development of new materials or as a catalyst in industrial chemical processes.
Mecanismo De Acción
2-(methylthio)-4-{3-(methoxy)pyridinyl}pyrimidine-5-carbonitrile: This compound, with a methoxy group instead of an azetidine ring, differs in terms of rigidity and flexibility, affecting its binding properties.
2-(methylsulfonyl)-4-(pyridin-3-yloxy)pyrimidine-5-carbonitrile: The presence of a sulfonyl group instead of a methylsulfanyl group alters its oxidative stability and reactivity.
Uniqueness: The unique combination of a methylsulfanyl group and a 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl moiety confers distinct chemical and biological properties, making 2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile stand out among similar compounds.
Comparación Con Compuestos Similares
2-(methylthio)-4-(pyridin-3-yloxy)pyrimidine-5-carbonitrile
2-(methylsulfanyl)-4-(pyridin-2-yloxy)pyrimidine-5-carbonitrile
2-(methylthio)-4-(quinolin-3-yloxy)pyrimidine-5-carbonitrile
Feel free to dive into any particular section, or ask about anything else you'd like to know!
Propiedades
IUPAC Name |
2-methylsulfanyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-22-15-18-6-12(5-16)14(19-15)20-8-11(9-20)10-21-13-3-2-4-17-7-13/h2-4,6-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYXVYHFQBKCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471293.png)
![4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471301.png)
![4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471304.png)
![4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471312.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471332.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471339.png)
![4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471341.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471359.png)
![4-[1-(6-ethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471360.png)
![1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6471362.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B6471363.png)
![2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6471369.png)

![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471398.png)
